molecular formula C16H15ClN6O B2491093 1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034549-03-4

1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2491093
CAS No.: 2034549-03-4
M. Wt: 342.79
InChI Key: RCYDHIABQNULEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H15ClN6O and its molecular weight is 342.79. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-12-3-1-2-4-13(12)21-16(24)20-8-10-23-9-5-14(22-23)15-11-18-6-7-19-15/h1-7,9,11H,8,10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYDHIABQNULEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C15H16ClN5O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_5\text{O}

Key Functional Groups:

  • Chlorophenyl group
  • Pyrazinyl-pyrazole moiety
  • Urea linkage

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities. The specific compound under investigation has shown promising results in various studies related to its antitumor and anti-inflammatory properties.

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazole derivatives. For instance, compounds similar to This compound have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa7.01 ± 0.60Topoisomerase II inhibition
Compound BMCF-78.55 ± 0.35Microtubule disassembly
Compound CNCIH46014.31 ± 0.90CDK2 inhibition

The compound's mechanism often involves the induction of apoptosis in cancer cells, which is crucial for its therapeutic efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models.

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit key kinases involved in cell proliferation and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Modulation : The modulation of ROS levels can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A notable case study involving a related pyrazole derivative demonstrated significant antitumor activity in vivo using xenograft models. The study reported:

  • Tumor Reduction : A reduction in tumor volume by over 50% after treatment with the compound.
  • Survival Rate Improvement : Enhanced survival rates in treated groups compared to controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.